Home > Products > Screening Compounds P131037 > 2-(4-ethylanilino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone
2-(4-ethylanilino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone -

2-(4-ethylanilino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone

Catalog Number: EVT-3882562
CAS Number:
Molecular Formula: C18H21N3O
Molecular Weight: 295.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(4-ethylanilino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone is an organic compound belonging to the quinazolinone family. Quinazolinones are recognized for their diverse biological activities and are frequently explored in medicinal chemistry for potential drug development. This specific compound features a quinazolinone core with an ethylanilino group at the 2-position and two methyl groups at the 7-position, suggesting unique structural characteristics that may confer distinct pharmacological properties.

Source

The compound is primarily synthesized through various chemical methods, often involving multi-step processes that incorporate different reagents and conditions. Its synthesis is documented in several studies and chemical databases, highlighting its relevance in both academic and industrial chemistry .

Classification

2-(4-ethylanilino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone can be classified as a heterocyclic organic compound, specifically a quinazolinone derivative. Its classification is significant due to the biological and chemical properties associated with quinazolinones, which include potential applications in pharmaceuticals .

Synthesis Analysis

Methods

The synthesis of 2-(4-ethylanilino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone typically involves a multi-step process. A common synthetic route begins with the condensation of 4-ethylaniline with an appropriate aldehyde or ketone to form an intermediate Schiff base. This intermediate is then cyclized using ammonium acetate under reflux conditions to yield the desired quinazolinone structure.

Technical Details

  1. Condensation Reaction: The first step involves mixing 4-ethylaniline with an aldehyde or ketone to create a Schiff base.
  2. Cyclization: The Schiff base undergoes cyclization by heating with ammonium acetate, facilitating the formation of the quinazolinone core.
  3. Purification: The final product is purified through crystallization or chromatography to achieve high purity and yield.

Industrial production may utilize continuous flow reactors and optimized conditions to enhance yield and purity, employing catalysts and solvents tailored for efficiency .

Molecular Structure Analysis

Structure

The molecular formula of 2-(4-ethylanilino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone is C16H20N2O. The structure consists of a quinazolinone ring system with specific substituents that influence its reactivity and biological activity.

Data

Key structural features include:

  • Quinazolinone Core: A bicyclic structure that is central to its classification.
  • Substituents: An ethylanilino group at the 2-position and two methyl groups at the 7-position.

The presence of these substituents contributes to its unique chemical properties and potential interactions with biological targets .

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylanilino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone can undergo various chemical transformations:

  1. Oxidation: Can be oxidized using reagents such as potassium permanganate or chromium trioxide.
  2. Reduction: Reduction reactions may be performed using sodium borohydride.
  3. Substitution Reactions: Halogenation can occur in the presence of Lewis acids .

Technical Details

  • Oxidation Conditions: Typically conducted under acidic or neutral conditions using potassium permanganate.
  • Reduction Conditions: Sodium borohydride in methanol or ethanol serves as a reducing agent.
  • Substitution Conditions: Halogenation reactions can be facilitated by using bromine or chlorine alongside a Lewis acid catalyst.

The products formed from these reactions depend on the specific conditions and reagents employed during the synthesis .

Mechanism of Action

The mechanism of action for 2-(4-ethylanilino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone likely involves its interaction with specific molecular targets within biological systems. It may act as an inhibitor of certain enzymes or receptors, thereby disrupting critical biological pathways. The precise molecular targets can vary based on the intended application and context of use .

Physical and Chemical Properties Analysis

Physical Properties

The compound exhibits typical characteristics associated with quinazolinones:

  • Appearance: Usually presents as a crystalline solid.
  • Solubility: Solubility varies depending on solvents used; typically soluble in organic solvents.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions.
  • Reactivity: Reacts with various electrophiles due to the presence of nucleophilic sites on the aromatic ring.

Relevant data regarding melting points, boiling points, and spectral data (NMR, IR) are essential for characterizing this compound but are not specified in detail here .

Applications

2-(4-ethylanilino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone has several scientific applications:

  1. Chemistry: Serves as a building block for synthesizing more complex molecules.
  2. Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
  3. Medicine: Explored for anticancer, antimicrobial, and anti-inflammatory properties.
  4. Industry: Utilized in developing new materials and chemical processes .

This compound's unique structure positions it as a candidate for further research into its pharmacological effects and potential therapeutic applications.

Introduction to Quinazolinone Pharmacophores in Medicinal Chemistry

Historical Evolution of Quinazolinone-Based Drug Discovery

Quinazolinones represent a privileged scaffold in medicinal chemistry, with therapeutic applications evolving significantly since their first synthesis in 1869 by Griess. Early derivatives like 2-cyano-3,4-dihydro-4-oxoquinazoline laid the groundwork for systematic exploration of this bicyclic benzo[1,3]diazine system [1] [8]. The Niementowski synthesis (1903) enabled efficient production of 4(3H)-quinazolinones from anthranilic acid and formamide, accelerating drug discovery efforts [1]. By the mid-20th century, natural products like the antimalarial quinazolinone alkaloid from Dichroa febrifuga highlighted their biological relevance, shifting focus toward targeted therapeutic applications [1].

Marketed drugs exemplify the scaffold’s versatility:

  • Prazosin/doxazosin: α1-adrenoreceptor antagonists for hypertension
  • Erastin: Investigational ferroptosis inducer
  • Afatinib: EGFR kinase inhibitor for oncology [2] [8]

Modern innovations include marine-derived actinoquinazolinone (2023), which suppresses epithelial-mesenchymal transition in gastric cancer, demonstrating ongoing pharmaceutical interest [5]. The structural plasticity of quinazolinones allows substitutions at C2, C4, N3, and C7, enabling optimization for diverse targets including tubulin, kinases, and DNA-processing enzymes [1] [6].

Table 1: Historical Milestones in Quinazolinone Drug Development

YearDevelopmentSignificance
1869Griess synthesizes first quinazolinoneEstablished core scaffold
1903Niementowski reaction developedEnabled efficient 4(3H)-quinazolinone synthesis
1950sIsolation of antimalarial natural derivativesValidated biological relevance
1980sPrazosin/doxazosin FDA approvalsClinical proof-of-concept for cardiovascular applications
2023Actinoquinazolinone discoveryDemonstrated EMT suppression in gastric cancer

Structural Significance of 7,7-Dimethyl Substituents in Quinazolinone Derivatives

The 7,7-dimethyl motif in 7,8-dihydroquinazolinones imposes critical steric and electronic effects that enhance pharmacological performance. This gem-dimethyl group:

  • Locks the cyclohexanone ring in a boat conformation, reducing rotational freedom and pre-organizing the molecule for target binding [9].
  • Increases lipophilicity (cLogP +0.5–0.7), improving membrane permeability compared to unsubstituted analogs [3] [9].
  • Confers metabolic stability by shielding the C5 carbonyl from reductases and the C6-C7 bond from oxidative cleavage [3].

In tubulin polymerization inhibitors, the 7,7-dimethyl group enhances hydrophobic contacts with the β-subunit’s T7 loop, increasing affinity. Molecular dynamics simulations show a 40% stronger binding energy compared to monomethyl analogs due to complementary van der Waals interactions with residues like Leu248 and Ala250 [6] [9]. Additionally, the group suppresses keto-enol tautomerism at C5, maintaining the pharmacophoric carbonyl essential for hydrogen bonding with targets like kinases or DNA topoisomerases [1] [8].

Table 2: Impact of 7,7-Dimethyl Substitution on Physicochemical Properties

Property7,7-Dimethyl DerivativeDesmethyl AnalogChange
LogP3.2 ± 0.12.5 ± 0.1+0.7
Metabolic half-life (HLM)42 ± 3 min18 ± 2 min+133%
Tubulin IC500.45 µM1.8 µM4-fold ↓
Cell permeability (Papp)22 × 10⁻⁶ cm/s9 × 10⁻⁶ cm/s2.4-fold ↑

Role of 4-Ethylanilino Modifications in Bioactivity Optimization

The 4-ethylanilino moiety at C2 of quinazolinones exemplifies strategic bioactivity optimization through:

  • Balanced hydrophobicity: The ethyl group increases lipophilicity (π = +1.0) vs. unsubstituted aniline, enhancing cell penetration without compromising solubility (clogP ≈ 2.8) [3] [6].
  • Electron donation: Ethyl’s +I effect elevates aniline electron density, strengthening hydrogen bond acceptor capacity of the N1 atom—critical for kinase hinge region binding [3] [8].
  • Stereoelectronic tuning: Ethyl avoids the excessive bulk of propyl/butyl groups while providing greater metabolic stability than methyl (ethyl resists CYP1A2 demethylation) [3].

In kinase inhibitors, the 4-ethylanilino nitrogen forms bidentate hydrogen bonds with c-Kit’s hinge residue Glu640, with the ethyl group occupying a hydrophobic subpocket lined by Leu644 and Val654. SAR studies show 3–5-fold higher potency vs methyl analogs (IC50: 0.5 nM vs 1.5 nM against c-Kit) due to improved van der Waals contacts [3] [6]. For antimicrobial quinazolinones, electron-donating ethyl enhances DNA gyrase binding over halogens, with MIC values against S. aureus decreasing from 8 µg/mL (4-Cl) to 2 µg/mL (4-Et) [2] [8].

Table 3: SAR of Anilino Substituents in Antiproliferative Quinazolinones

Substituentc-Kit IC50 (nM)MCF-7 IC50 (nM)Solubility (µg/mL)Microsomal Stability (t1/2, min)
4-H5.21908518
4-CH₃1.5435227
4-C₂H₅0.5304842
4-OCH₃3.816010515
4-Cl8.7>10002235

The ethyl group’s superiority emerges from nonlinear hydrophobicity relationships—potency peaks at π ≈ 1.0 (ethyl), declining with longer chains due to steric mismatch. This "goldilocks effect" underscores its role in balancing target affinity and drug-like properties [3] [6].

Properties

Product Name

2-(4-ethylanilino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone

IUPAC Name

2-(4-ethylanilino)-7,7-dimethyl-6,8-dihydroquinazolin-5-one

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

InChI

InChI=1S/C18H21N3O/c1-4-12-5-7-13(8-6-12)20-17-19-11-14-15(21-17)9-18(2,3)10-16(14)22/h5-8,11H,4,9-10H2,1-3H3,(H,19,20,21)

InChI Key

OUWOUICAXVWGOV-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC2=NC=C3C(=N2)CC(CC3=O)(C)C

Solubility

1.1 [ug/mL]

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC=C3C(=N2)CC(CC3=O)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.